molecular formula C13H14 B14287767 [(Cyclohex-2-en-1-ylidene)methyl]benzene CAS No. 119395-61-8

[(Cyclohex-2-en-1-ylidene)methyl]benzene

Katalognummer: B14287767
CAS-Nummer: 119395-61-8
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: PRVFHVVGYCCSTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Cyclohex-2-en-1-ylidene)methyl]benzene is an organic compound that features a cyclohexene ring bonded to a benzene ring through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclohex-2-en-1-ylidene)methyl]benzene typically involves the reaction of cyclohex-2-en-1-one with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(Cyclohex-2-en-1-ylidene)methyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride for bromination reactions.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-one derivatives or benzoic acid.

    Reduction: [(Cyclohexyl)methyl]benzene.

    Substitution: Brominated this compound.

Wissenschaftliche Forschungsanwendungen

[(Cyclohex-2-en-1-ylidene)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and other materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of [(Cyclohex-2-en-1-ylidene)methyl]benzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

[(Cyclohex-2-en-1-ylidene)methyl]benzene can be compared with other similar compounds such as:

    Cyclohexylbenzene: Lacks the double bond in the cyclohexene ring, resulting in different chemical reactivity.

    Benzylcyclohexane: Similar structure but with a saturated cyclohexane ring.

    Styrene: Contains a vinyl group instead of a cyclohexene ring, leading to different polymerization properties.

The uniqueness of this compound lies in its combination of a cyclohexene ring and a benzene ring, providing a versatile platform for various chemical modifications and applications.

Eigenschaften

119395-61-8

Molekularformel

C13H14

Molekulargewicht

170.25 g/mol

IUPAC-Name

cyclohex-2-en-1-ylidenemethylbenzene

InChI

InChI=1S/C13H14/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-5,7-9,11H,2,6,10H2

InChI-Schlüssel

PRVFHVVGYCCSTI-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(=CC2=CC=CC=C2)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.